N-[(Benzyloxy)carbonyl]glutamic acid
Overview
Description
N-[(Benzyloxy)carbonyl]glutamic acid, commonly known as Z-Glu(OBzl)-OH, is a synthetic compound used in scientific research. It is a derivative of glutamic acid, an amino acid found in many proteins. Z-Glu(OBzl)-OH is used as a tool to study the biochemical and physiological effects of glutamic acid in various systems.
Scientific Research Applications
Synthesis of Methotrexate Derivatives
N-[(Benzyloxy)carbonyl]glutamic acid has been utilized in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate. These compounds have been evaluated for their inhibitory effects on folate metabolism, contributing to understanding the binding of methotrexate to dihydrofolate reductase and its antifolate activity (Piper et al., 1982).
Inhibitors of Excitatory Amino Acid Transporters
Studies have synthesized and evaluated β- and γ-benzyloxy-S-glutamic acid derivatives for their inhibitory activity against excitatory amino acid transporters. This research contributes to understanding the blocking of glutamate transporters, with implications for neurological disease treatments (Tamborini et al., 2009).
Antagonists of AMPA Receptors
N-[(Benzyloxy)carbonyl]glutamic acid derivatives have been investigated as competitive antagonists at AMPA-type glutamate receptors. The development of these compounds is crucial for potential therapeutic applications in neurodegenerative diseases such as epilepsy and Alzheimer's disease (Catarzi et al., 2007).
Labeling Studies in Biochemistry
This compound has been used in the synthesis of stereospecifically labelled glutamic acids for biochemical studies. These labeled compounds aid in understanding enzymatic processes, such as those involving the vitamin K-dependent carboxylase (Ducrocq et al., 1986).
Role in Oxidative Protein Analysis
Research has identified glutamic semialdehyde, a product of oxidation involving glutamic acid, as an important factor in analyzing oxidized proteins. Such studies are significant for understanding protein oxidation in relation to aging and pathology (Requena et al., 2003).
Liquid-Crystal Research
N-[(Benzyloxy)carbonyl]glutamic acid has been part of studies focusing on liquid-crystalline phases and their behavior, contributing to the field of polymer science and materials engineering (Yoshino et al., 2001).
Applications in Battery Technology
Its use as an additive in the electrolyte of all-vanadium redox flow batteries demonstrates its potential in enhancing the stability and performance of energy storage systems (Liang et al., 2013).
Metabolic Engineering
In the context of microbial fermentation, this compound has been used in studies focused on enhancing the production of poly-γ-glutamic acid, a polymer with applications in medicine and industry (Li et al., 2021).
Surface-Imprinting Techniques
N-[(Benzyloxy)carbonyl]glutamic acid has been utilized in the development of surface-imprinted polymers for chiral recognition, highlighting its role in analytical chemistry (Araki et al., 2002).
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]glutamic acid | |
CAS RN |
5619-01-2, 63648-73-7, 1155-62-0 | |
Record name | NSC169154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC169149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-L-glutamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-L-glutamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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